molecular formula C8H11NO8P2 B14605027 4-[(Diphosphonomethyl)amino]benzoic acid CAS No. 59611-69-7

4-[(Diphosphonomethyl)amino]benzoic acid

Cat. No.: B14605027
CAS No.: 59611-69-7
M. Wt: 311.12 g/mol
InChI Key: PQNRGQRLDNZEKW-UHFFFAOYSA-N
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Description

4-[(Diphosphonomethyl)amino]benzoic acid is an organic compound with the molecular formula C8H11NO8P2. It is characterized by the presence of a benzoic acid moiety substituted with a diphosphonomethylamino group.

Preparation Methods

The synthesis of 4-[(Diphosphonomethyl)amino]benzoic acid can be achieved through several routes. One common method involves the reaction of 4-aminobenzoic acid with diphosphonomethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(Diphosphonomethyl)amino]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Diphosphonomethyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Diphosphonomethyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The diphosphonomethyl group can form strong interactions with metal ions or active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects of the compound .

Properties

CAS No.

59611-69-7

Molecular Formula

C8H11NO8P2

Molecular Weight

311.12 g/mol

IUPAC Name

4-(diphosphonomethylamino)benzoic acid

InChI

InChI=1S/C8H11NO8P2/c10-7(11)5-1-3-6(4-2-5)9-8(18(12,13)14)19(15,16)17/h1-4,8-9H,(H,10,11)(H2,12,13,14)(H2,15,16,17)

InChI Key

PQNRGQRLDNZEKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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